Paramethasone

Catalog No.
S538628
CAS No.
53-33-8
M.F
C22H29FO5
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paramethasone

CAS Number

53-33-8

Product Name

Paramethasone

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1

InChI Key

MKPDWECBUAZOHP-AFYJWTTESA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F

Solubility

Fluffy, practically white, crystalline powder. Sol in chloroform, ether, and methanol; odorless /acetate/
1.45e-01 g/L

Synonyms

Paramethasone; CS 1483

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F

Description

The exact mass of the compound Paramethasone is 392.1999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.24x10+2 mg/l at 25 °c (est)1.45e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of fluorinated steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Inflammatory Processes

Researchers use paramethasone to study the mechanisms underlying inflammation. By observing its effects on immune cells and inflammatory mediators, scientists can gain insights into how the body mounts an inflammatory response and how glucocorticoids like paramethasone modulate it )]. This knowledge is crucial for developing new anti-inflammatory therapies for various conditions.

Investigating Autoimmune Diseases

Paramethasone's immunosuppressive effects make it a valuable tool in researching autoimmune diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease. Researchers can observe how paramethasone suppresses the immune system's attack on healthy tissues, helping to understand the disease process and develop targeted treatments Arthritis Foundation. (2020, July 22). Corticosteroids. [Link to Corticosteroids on Arthritis Foundation website: ].

Studying Organ Transplantation

Research on organ transplantation heavily utilizes paramethasone. Due to its ability to suppress the recipient's immune response, paramethasone is often included in immunosuppressive regimens to prevent rejection of the transplanted organ. By studying the effects of paramethasone and other immunosuppressive drugs, researchers aim to improve transplant outcomes and reduce rejection rates National Kidney Foundation. (2022, March). Kidney Transplant Medications. [Link to Kidney Transplant Medications on National Kidney Foundation website: ].

Exploring Cancer Research

Paramethasone has limited use as a direct cancer treatment. However, it plays a supportive role in some cancer research areas. For instance, researchers might use it to manage inflammation caused by chemotherapy or radiation therapy American Cancer Society. (2022, January 11). Corticosteroids. [Link to Corticosteroids on American Cancer Society website: ]. Additionally, it can be used to suppress the immune system and prevent graft-versus-host disease (GVHD) in patients receiving bone marrow transplants for certain cancers.

Paramethasone is a synthetic fluorinated glucocorticoid, categorized under corticosteroids, which are steroid hormones known for their anti-inflammatory and immunosuppressive properties. Its chemical formula is C22H29FO5C_{22}H_{29}FO_{5} with a molar mass of approximately 392.46 g/mol. Paramethasone is primarily used in the treatment of various inflammatory conditions due to its ability to modulate immune responses and reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators .

Typical of glucocorticoids. It acts by binding to glucocorticoid receptors, leading to the transactivation or transrepression of specific genes involved in inflammation and immune response. This mechanism includes the inhibition of phospholipase A2 through lipocortins, which subsequently reduces the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Moreover, paramethasone can undergo esterification reactions to form derivatives such as paramethasone acetate, which alters its pharmacokinetic properties and therapeutic efficacy .

Paramethasone exhibits significant biological activity characterized by its potent anti-inflammatory and immunosuppressive effects. It effectively reduces capillary permeability and dilatation, limiting the influx of immune cells to sites of inflammation. This action is crucial in managing conditions like asthma, allergies, and autoimmune disorders where excessive inflammation plays a detrimental role .

The compound also suppresses cell-mediated immunity by inhibiting cytokine production, particularly interleukin-2, which is vital for T-cell proliferation. This immunosuppressive effect makes paramethasone beneficial in treating conditions that involve overactive immune responses .

The synthesis of paramethasone typically involves multi-step organic reactions starting from steroid precursors. One common method includes:

  • Starting Material: The synthesis often begins with a steroid backbone such as cortisol or cortisone.
  • Fluorination: A fluorine atom is introduced at specific positions on the steroid structure to enhance its potency and selectivity.
  • Hydroxylation: Hydroxyl groups are added to create functional groups that facilitate further reactions.
  • Acetylation (optional): To produce derivatives like paramethasone acetate, acetylation is performed on hydroxyl groups.

These steps can be carried out using various reagents and conditions tailored to optimize yield and purity .

Paramethasone is utilized in clinical settings for:

  • Anti-inflammatory Therapy: Treatment of conditions such as arthritis, dermatitis, and allergic reactions.
  • Immunosuppression: Management of autoimmune diseases like lupus erythematosus.
  • Asthma Management: Prevention of asthma attacks through its bronchodilator effects when used in inhaled forms.

Given its broad spectrum of action, paramethasone remains a vital therapeutic agent in modern medicine .

Paramethasone interacts with various biological molecules and systems:

  • Drug Interactions: It may potentiate the effects of other immunosuppressants or anticoagulants, necessitating careful monitoring when co-administered.
  • Metabolic Interactions: Paramethasone can influence glucose metabolism, leading to potential hyperglycemia in susceptible individuals.
  • Receptor Interactions: Its binding affinity for glucocorticoid receptors plays a critical role in determining its efficacy and side effect profile.

Understanding these interactions is essential for optimizing therapeutic regimens involving paramethasone .

Several compounds share structural or functional similarities with paramethasone:

Compound NameChemical FormulaKey Features
HydrocortisoneC21H30O5C_{21}H_{30}O_{5}Natural glucocorticoid; less potent than paramethasone
DexamethasoneC22H29F1O6C_{22}H_{29}F_{1}O_{6}More potent; longer duration of action
BetamethasoneC22H29F1O6C_{22}H_{29}F_{1}O_{6}Similar potency; used for skin conditions
MethylprednisoloneC22H30O5C_{22}H_{30}O_{5}Intermediate potency; commonly used in injections

Uniqueness of Paramethasone

Paramethasone's uniqueness lies in its fluorinated structure that enhances its anti-inflammatory potency while minimizing sodium retention compared to other glucocorticoids like hydrocortisone. This property makes it particularly useful in treating inflammatory conditions without exacerbating fluid retention issues often associated with corticosteroid therapy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

392.19990218 g/mol

Monoisotopic Mass

392.19990218 g/mol

Heavy Atom Count

28

LogP

log Kow = 1.68 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VFC6ZX3584

Drug Indication

For the treatment of all conditions in which corticosteroid therapy is indicated except adrenal-deficiency states for which its lack of sodium-retaining properties makes it less suitable than hydrocortisone with supplementary fludrocortisone.

Therapeutic Uses

Anti-Inflammatory Agents, Steroidal; Glucocorticoids, Synthetic
PARAMETHASONE, A SYNTHETIC ANALOGUE OF HYDROCORTISONE, IS USEFUL IN TREATING INFLAMMATORY OR ALLERGIC CONDITIONS & OTHER DISEASES THAT RESPOND TO GLUCOCORTICOIDS. IN ANTI-INFLAMMATORY EFFECT, 2 MG PARAMETHASONE IS APPROX EQUIVALENT TO 20 MG HYDROCORTISONE.
IT IS 10 TIMES AS POTENT AS CORTISONE, BUT POTENCY DOES NOT CONFER ANY PARTICULAR ADVANTAGES. /PARAMETHASONE ACETATE/
VET: LIMITED, IN VETERINARY MEDICINE. INTRASYNOVIALLY, 10 MG OF SOL PHOSPHATE ESTER WAS ONLY EFFECTIVE FOR 1 DAY IN STIFLE JOINT OF DOGS.
For more Therapeutic Uses (Complete) data for PARAMETHASONE (6 total), please visit the HSDB record page.

Pharmacology

Paramethasone is a glucocorticoid with the general properties of corticosteroids. Glucocorticoids are a class of steroid hormones characterised by an ability to bind with the cortisol receptor and trigger a variety of important cardiovascular, metabolic, immunologic and homeostatic effects. Glucocorticoids are distinguished from mineralocorticoids and sex steroids by having different receptors, target cells, and effects. Technically, the term corticosteroid refers to both glucocorticoids and mineralocorticoids, but is often used as a synonym for glucocorticoid. Glucocorticoids suppress cell-mediated immunity. They act by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8 and TNF-alpha, the most important of which is the IL-2. Reduced cytokine production limits T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors. This diminishes both B cell clonal expansion and antibody synthesis. The diminished amounts of IL-2 also leads to fewer T lymphocyte cells being activated.

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB05 - Paramethasone

Mechanism of Action

Glucocorticoids such as paramethasone can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Paramethasone reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Prednisolone is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.
Because paramethasone acetate suppresses basal and midcycle LH surge and blocks estrogen synthesis in the female, its possible effect upon testicular physiology was evaluated in 13 healthy men by measuring the circulating levels of FSH, LH, prolactin, testosterone, dihydrotestosterone, androstenedione, estradiol and cortisol every 4 hr throughout the day, before (control) and after paramethasone acetate (6 mg/day/7 days). The total concentrations of each hormone, as well as the paramethasone acetate-induced suppressibility (measured as percent decrease in the mean 24 hr plasma level) were analyzed. paramethasone acetate suppressed neither the basal nor circadian rhythm of testosterone and had no effect on LH, FSH or prolactin output. Dihydrotestosterone, androstenedione, estradiol were significantly reduced and the basal concentrations and circadian variations of cortisol were abolished. Paramethasone acetate showed a dual control on the pituitary gonadal axis and while causing a maximal suppressed adrenocortical activity it had no interference in testosterone synthesis. /Paramethasone acetate/
Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

6.93X10-14 mm Hg at 25 °C (est)

Other CAS

53-33-8

Absorption Distribution and Excretion

Corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.

Metabolism Metabolites

Hepatic.

Associated Chemicals

Paramethasone acetate 1597-82-6

Wikipedia

Paramethasone

Drug Warnings

UNDESIREABLE EFFECTS ARE SIMILAR TO THOSE OBSERVED WITH OTHER GLUCOCORTICOIDS. INCR APPETITE WITH WT GAIN OCCURS IN ABOUT 1/3 PT.
...LACKS THE SODIUM-RETAINING PROPERTIES OF HYDROCORTISONE, ALTHOUGH EDEMA & HYPERTENSION ARE OBSERVED INFREQUENTLY. THUS, PARAMETHASONE IS NOT RECOMMENDED FOR REPLACEMENT THERAPY IN ADRENOCORTICAL INSUFFICIENCY.
...ALMOST DEVOID OF MINERALOCORTICOID SIDE EFFECTS... CATABOLIC EFFECTS, SUCH AS PROTEIN DEPLETION & OSTEOPOROSIS, ARE ONLY MODERATE WITH LOW TO MODERATE DOSES OF THE DRUG. /PARAMETHASONE ACETATE/
The immunosuppressive effects of glucocorticoids may result in activation of latent infection or exacerbation of intercurrent infections, including those caused by Candida, Mycobacterium, Toxoplasma, Strongyloides, Pneumocystis, Cryptococcus, Nocardia, or Ameba. Glucocorticoids should be used with great care in patients with known or suspected Strongyloides (threadworm) infection. In such patients, glucocorticoid-induced immunosuppression may lead to Strongyloides hyperinfection and dissemination with widespread larval migration, often accompanied by severe enterocolitis and potentially fatal gram-negative septicemia. /Corticosteroids/
For more Drug Warnings (Complete) data for PARAMETHASONE (29 total), please visit the HSDB record page.

Methods of Manufacturing

...3-HYDROXY-16ALPHA-METHYLPREGN-5-EN-20-ONE ACETATE...IS FIRST SUBJECTED TO SERIES OF STANDARD STEROID REACTIONS TO FORM 6ALPHA-FLUORO-17,21-DIHYDROXY-16ALPHA-METHYLPREGN-4-ENE-3,20-DIONE. ...THEN HYDROXYLATED @ 11BETA POSITION BY INCUBATION WITH BOVINE ADRENAL GLANDS &...CONVERTED TO 21-ACETATE ESTER. DEHYDROGENATION WITH SELENIUM DIOXIDE IN PRESENCE OF PYRIDINE COMPLETES SYNTHESIS WITH CREATION OF 1,2 DOUBLE BOND. /ACETATE/
Insertion of a 16 alpha-methyl group into the fluprednisolone molecule yields systemically active paramethasone.

Analytic Laboratory Methods

Analyte: paramethasone acetate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /paramethasone acetate/
Analyte: paramethasone acetate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /paramethasone acetate/
Analyte: paramethasone acetate; matrix: chemical identification; procedure: thin-layer chromatography with detection using short-wavelength ultraviolet light and comparison to standards /paramethasone acetate/
Analyte: paramethasone acetate; matrix: chemical purity; procedure: thin-layer chromatography with detection using ultraviolet light; ultraviolet absorption spectrophotometry at 242 nm with comparison to standards /paramethasone acetate/
For more Analytic Laboratory Methods (Complete) data for PARAMETHASONE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: paramethasone; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 245 nm; limit of detection: 1-10 ng/mL

Interactions

HYPERGLYCEMIC ACTION OF CORTISONE MAY OFFSET THE HYPOGLYCEMIC EFFECT OF CHLORPROPAMIDE...CONCURRENT ADMIN...MAY INCR LIKELIHOOD OF PPTN GASTRIC ULCER, BUT...NO CLINICAL REPORTS OF THIS...IN HUMANS. ...PARAMETHASONE /SHOULD INTERACT IN SIMILAR MANNER/.
SYSTEMIC EFFECTS OF ADMIN CORTICOSTEROIDS...MAY BE DIMINISHED BY LARGE DOSES OF BARBITURATES SUCH AS PHENOBARBITAL. ...PARAMETHASONE...MAY BE EXPECTED TO INTERACT...
PHENYTOIN...INCR METAB OF HYDROCORTISONE...& METHYLPREDNISOLONE IN HUMANS. ...LIKELY THAT...PARAMETHASONE...WOULD INTERACT SIMILARLY.
The effect of glucocorticoids on oral anticoagulant therapy is variable, and the efficacy of oral anticoagulants has been reported to be enhanced or diminished with concomitant glucocorticoid administration. Patients receiving glucocorticoids and oral anticoagulants concomitantly should be monitored (e.g., using coagulation indices) in order to maintain desired anticoagulant effect. /Corticosteroids/
For more Interactions (Complete) data for PARAMETHASONE (7 total), please visit the HSDB record page.

Stability Shelf Life

EXPOSURE TO LIGHT SHOULD BE AVOIDED /ACETATE/

Dates

Modify: 2023-07-15

Epidural dextran-40 and paramethasone injection for treatment of spontaneous intracranial hypotension

Ivan Bel, Luis-Alfonso Moreno, Carmen Gomar
PMID: 16738294   DOI: 10.1007/BF03021850

Abstract

This report describes treatment with epidural dextran-40 and paramethasone injection of postural headache resulting from spontaneous intracranial hypotension in a pregnant patient.
A 39-yr-old pregnant woman consulted the pain clinic for the assessment of a debilitating postural headache which was non-responsive to conventional analgesic treatment. Clinical findings and cranial magnetic resonance imaging indicated the diagnosis of spontaneous intracranial hypotension syndrome. Treatment with an epidural blood patch was not undertaken for several reasons. A lumbar epidural injection with dextran-40 and paramethasone led to a significant improvement in the symptoms and allowed a progressive discontinuation of adjuvant treatment with oral steroids, with complete resolution of symptoms.
We report a case of spontaneous intracranial hypotension in a pregnant patient successfully treated by epidural injection of dextran-40 and paramethasone, with adjuvant oral steroid therapy. Clinical trials are warranted to establish the efficacy of this treatment as an alternative to the epidural blood patch administration.


Comparison of surgical decompression and local steroid injection in the treatment of carpal tunnel syndrome: 2-year clinical results from a randomized trial

Domingo Ly-Pen, José-Luis Andréu, Isabel Millán, Gema de Blas, Alberto Sánchez-Olaso
PMID: 22467087   DOI: 10.1093/rheumatology/kes053

Abstract

To compare the efficacy of surgical decompression vs local steroid injection in the treatment of idiopathic CTS.
This is an open, prospective, randomized clinical trial. We studied the effects of surgical decompression vs local steroid injection in 163 wrists with a clinical diagnosis and neurophysiological confirmation of CTS, with an extended follow-up of 2 years. The primary end point was the percentage of wrists that reached a ≥ 20% improvement in the visual analogue scale score for nocturnal paraesthesias. Statistical analysis was done by Student's t-test for continuous variables and by chi-square test for categorical variables. Analyses were performed on an intent-to-treat basis. P < 0.05 were considered statistically significant.
Both treatment groups had comparable severity of CTS at baseline. Eighty wrists were randomly assigned to surgical decompression and 83 wrists to local steroid injection. Fifty-five wrists in the surgery group and 48 wrists in the injection group completed the 2-year follow-up. In the intent-to-treat analysis, at 2-year follow-up, 60% of the wrists in the injection group vs 69% in the surgery group reached a 20% response for nocturnal paraesthesias (P < 0.001).
Our findings suggest that both local steroid injection and surgical decompression are effective treatments in alleviating symptoms in primary CTS at 2-year follow-up. Surgery has an additional benefit in the 2-year follow-up, although clinical relevance of those differences remains to be defined.
Current Controlled Trials, www.controlled-trials.com, ISRCTN26264638.


Surgical decompression versus local steroid injection in carpal tunnel syndrome: a one-year, prospective, randomized, open, controlled clinical trial

Domingo Ly-Pen, José-Luis Andréu, Gema de Blas, Alberto Sánchez-Olaso, Isabel Millán
PMID: 15692981   DOI: 10.1002/art.20767

Abstract

Optimal treatment of carpal tunnel syndrome (CTS) has not been established. This study compared the effects of local steroid injection versus surgical decompression in new-onset CTS of at least 3 months' duration.
In a 1-year, prospective, randomized, open, controlled clinical trial, we studied the effects of surgical decompression versus local steroid injection in 163 wrists with a clinical and neurophysiologic diagnosis of CTS. Clinical assessments were done at baseline and at 3, 6, and 12 months after treatment. The primary end point was the percentage of wrists that reached a >or=20% improvement in the visual analog scale score for nocturnal paresthesias at 3 months of followup. Statistical analysis was done by Student's t-test for continuous variables and by chi-square test for categorical variables. Analyses were performed on an intent-to-treat basis. P values less than 0.05 were considered statistically significant.
Both treatment groups had comparable severity of CTS at baseline. Eighty wrists were randomly assigned to the surgery group and 83 wrists to the local steroid injection group. In the intent-to-treat analysis, at 3 months of followup, 94.0% of the wrists in the steroid injection group versus 75.0% in the surgery group reached a 20% response for nocturnal paresthesias (P = 0.001). At 6 and 12 months, the percentages of responders were 85.5% versus 76.3% (P = 0.163) and 69.9% versus 75.0% (P = 0.488), for local steroid injection and surgical decompression, respectively.
Over the short term, local steroid injection is better than surgical decompression for the symptomatic relief of CTS. At 1 year, local steroid injection is as effective as surgical decompression for the symptomatic relief of CTS.


[Clinical investigation of paramethasone acetate in patients with rheumatoid arthritis]

R A JAUREGUI, E TREVINO DE LA PENA
PMID: 14451432   DOI:

Abstract




[OBSERVATIONS ON THE THERAPEUTIC USE OF PARAMETHASONE ACETATE (6-ALPHA-FLUORO-16-ALPHA-METHYL-PREDNISOLONE), A NEW SYNTHETIC CORTICOSTEROID]

R SCALABRINO, G CURTARELLI
PMID: 14337873   DOI:

Abstract




[PARAMETHASONE IN THE THERAPY OF CHRONIC POLYARTHRITIS]

H MATHIES
PMID: 14334934   DOI:

Abstract




[PREGNANCY IN THE COURSE OF PEMPHIGUS TREATED WITH CORTICOSTEROIDS]

L IZZO, C ORIENTEBIONDI
PMID: 14307841   DOI:

Abstract




[Hiccups crisis following paramethasone intraarticular injection]

Ana M Barriocanal Barriocanal, Anna Vaqué Cabañas, Ricardo Pérez-Andrés, Alejandro Olivé Marques
PMID: 15989860   DOI: 10.1157/13076947

Abstract




CATARACTS IN CHILDREN ON LONG-TERM CORTICOSTEROID THERAPY

D C HAVRE
PMID: 14302515   DOI: 10.1001/archopht.1965.00970030820012

Abstract




DOSAGE OF BETAMETHASONE AND PARAMETHASONE IN ASTHMA

H HERXHEIMER, E STRESEMANN
PMID: 14272697   DOI: 10.1016/s0140-6736(65)92647-4

Abstract




Explore Compound Types